3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
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Overview
Description
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a pyrrolidin-2-yl group
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to exhibit potent, reversible, and competitive inhibitory action over certain enzymes . This suggests that 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole might interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to diverse biological activities . The downstream effects of these pathways could include a range of cellular responses, depending on the specific targets and pathways involved.
Pharmacokinetics
For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid was found to undergo rapid metabolism and wide tissue distribution in rats, with an absorption ratio of ≥1.2% . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and alternative solvents can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
Uniqueness
3-(4-Methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both the oxadiazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-10-6-4-9(5-7-10)12-15-13(18-16-12)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVXVDZJXNNDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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